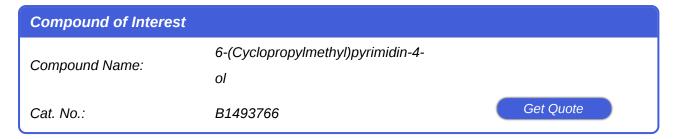


# Spectroscopic Profile of 6(Cyclopropylmethyl)pyrimidin-4-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-(cyclopropylmethyl)pyrimidin-4-ol**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrimidine derivatives in drug discovery and development.

## **Predicted and Analogous Spectroscopic Data**

The following tables summarize the expected spectroscopic characteristics of **6- (cyclopropylmethyl)pyrimidin-4-ol** based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs such as 6-methylpyrimidin-4-ol and 6-cyclopropylpyrimidin-4-ol.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data for **6-(Cyclopropylmethyl)pyrimidin-4-ol** 



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~12.0 - 13.0	br s	1H	N-H	Tautomeric proton, chemical shift can be highly variable and may exchange with D <sub>2</sub> O.
~7.9 - 8.1	S	1H	H-2	Aromatic proton on the pyrimidine ring.
~6.0 - 6.2	S	1H	H-5	Aromatic proton on the pyrimidine ring.
~2.5 - 2.7	d	2H	-CH2-	Methylene protons adjacent to the cyclopropyl and pyrimidine moieties.
~1.0 - 1.2	m	1H	-CH-	Methine proton of the cyclopropyl group.
~0.5 - 0.7	m	2H	-CH <sub>2</sub> - (cyclopropyl)	Diastereotopic protons on the cyclopropyl ring.
~0.2 - 0.4	m	2H	-CH <sub>2</sub> - (cyclopropyl)	Diastereotopic protons on the cyclopropyl ring.

Predicted in DMSO-d<sub>6</sub>



Table 2: Predicted <sup>13</sup>C NMR Data for **6-(Cyclopropylmethyl)pyrimidin-4-ol** 

Chemical Shift (δ, ppm)	Assignment	Notes
~165.0	C-4	Carbonyl carbon in the pyrimidin-4-one tautomer.
~160.0	C-6	Carbon attached to the cyclopropylmethyl group.
~155.0	C-2	Carbon at position 2 of the pyrimidine ring.
~105.0	C-5	Carbon at position 5 of the pyrimidine ring.
~40.0	-CH <sub>2</sub> -	Methylene carbon.
~10.0	-CH- (cyclopropyl)	Methine carbon of the cyclopropyl group.
~5.0	-CH <sub>2</sub> - (cyclopropyl)	Methylene carbons of the cyclopropyl group.

Predicted in DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 6-(Cyclopropylmethyl)pyrimidin-4-ol



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 2800	Medium	N-H and C-H stretching
~1670	Strong	C=O stretching (from pyrimidin-4-one tautomer)
~1600, ~1550	Medium-Strong	C=C and C=N stretching of the pyrimidine ring
~1450	Medium	CH <sub>2</sub> scissoring
~1200	Medium	C-N stretching
~1020	Medium	Cyclopropyl ring breathing

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol

Ionization Mode	Adduct	Calculated m/z
ESI+	[M+H]+	151.0866
ESI+	[M+Na]+	173.0685
ESI-	[M-H] <sup>-</sup>	149.0720

Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O, Exact Mass: 150.0793

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **6-(cyclopropylmethyl)pyrimidin-4-ol**.

#### **NMR Spectroscopy**

A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field



spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### **IR Spectroscopy**

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

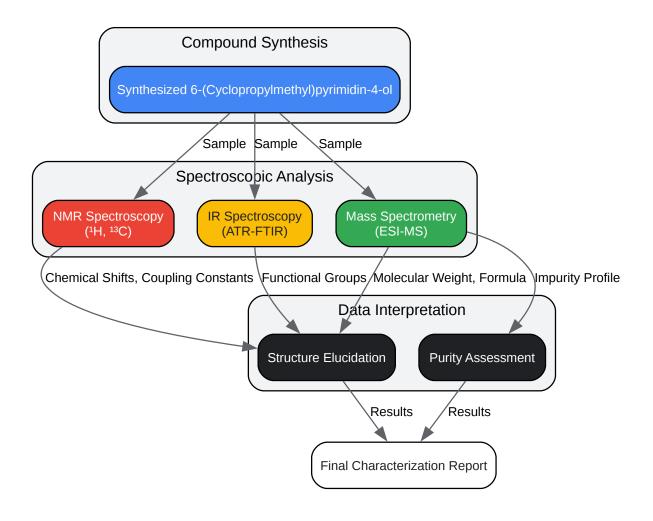
#### **Mass Spectrometry**

Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g.,  $1 \mu g/mL$ ) and introduced into the ESI source via direct infusion or after separation by liquid chromatography. Data is collected in both positive and negative ion modes to observe the protonated ([M+H]<sup>+</sup>) and deprotonated ([M-H]<sup>-</sup>) molecular ions, respectively.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.





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Caption: Workflow for Spectroscopic Analysis.

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